4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
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Overview
Description
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O3 and its molecular weight is 406.365. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives similar to the specified compound have significant antimicrobial activities. A study by Başoğlu et al. (2013) on azole derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, demonstrated activity against tested microorganisms, highlighting the antimicrobial potential of furan-2-yl-based compounds (Basoğlu et al., 2013).
Neuroinflammation Imaging
Another significant application involves the imaging of neuroinflammation. Horti et al. (2019) developed [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This compound's structure shares similarities with the target compound, suggesting its relevance in neuroinflammatory research (Horti et al., 2019).
Synthesis of Novel Derivatives
Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents, including compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides, demonstrating moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This study showcases the utility of furan and oxadiazole derivatives in developing new antimicrobial agents (Jadhav et al., 2017).
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit a broad spectrum of biological activities . They have been found to be effective bactericides, pesticides, and fungicides .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets to exert their effects . The interaction often involves binding to a specific site on the target, which can lead to changes in the target’s function .
Biochemical Pathways
These could include pathways related to bacterial growth, pesticide action, and fungicide action .
Result of Action
Given the known biological activities of 1,3,4-oxadiazoles, the compound could potentially have antibacterial, antifungal, and pesticidal effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body.
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c20-19(21,22)13-4-1-2-5-14(13)23-18(27)26-9-7-12(8-10-26)16-24-25-17(29-16)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMNVDNFOHDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.